4-((m-Tolyl)azo)-m-toluidinium chloride

Catalog No.
S13154351
CAS No.
4335-70-0
M.F
C14H16ClN3
M. Wt
261.75 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-((m-Tolyl)azo)-m-toluidinium chloride

CAS Number

4335-70-0

Product Name

4-((m-Tolyl)azo)-m-toluidinium chloride

IUPAC Name

amino-(3-methylphenyl)-(2-methylphenyl)iminoazanium;chloride

Molecular Formula

C14H16ClN3

Molecular Weight

261.75 g/mol

InChI

InChI=1S/C14H16N3.ClH/c1-11-6-5-8-13(10-11)17(15)16-14-9-4-3-7-12(14)2;/h3-10H,1-2H3,(H2,15,16);1H/q+1;/p-1

InChI Key

JLPOYEAHVASJNC-UHFFFAOYSA-M

Canonical SMILES

CC1=CC(=CC=C1)[N+](=NC2=CC=CC=C2C)N.[Cl-]

4-((m-Tolyl)azo)-m-toluidinium chloride is an organic compound characterized by its azo group, which is a functional group with the structure R-N=N-R', where R and R' are organic substituents. In this case, both substituents are m-tolyl groups, making it a symmetrical azo compound. The molecular formula for this compound is C14_{14}H15_{15}ClN3_3, and it has a molecular weight of approximately 261.75 g/mol . This compound is known for its vibrant color, which is typical of azo compounds, and is often utilized in various chemical applications.

Typical of azo compounds:

  • Reduction Reactions: Azo compounds can be reduced to form amines. For instance, the azo bond (N=N) can be cleaved using reducing agents such as zinc dust or iron in acidic conditions, yielding m-toluidine derivatives.
  • Coupling Reactions: This compound can undergo electrophilic aromatic substitution reactions, particularly when reacted with electron-rich aromatic compounds, leading to the formation of more complex azo dyes.
  • Hydrolysis: In the presence of strong acids or bases, the chloride ion can be replaced by hydroxide ions, forming the corresponding m-toluidinium hydroxide.

The synthesis of 4-((m-Tolyl)azo)-m-toluidinium chloride typically involves:

  • Azo Coupling Reaction: The primary method involves the diazotization of m-toluidine followed by coupling with another m-toluidine derivative. This reaction generally occurs under acidic conditions:
    • Step 1: Diazotization of m-toluidine using sodium nitrite and hydrochloric acid.
    • Step 2: Coupling the diazonium salt with another m-toluidine to form the azo compound.
  • Purification: The resulting product can be purified through recrystallization or chromatography to obtain a high-purity sample.

4-((m-Tolyl)azo)-m-toluidinium chloride finds applications in various fields:

  • Dyes and Pigments: It is primarily used as a dye in textiles and other materials due to its vivid coloration.
  • Analytical Chemistry: This compound may serve as a reagent in analytical methods for detecting metal ions or other substances.
  • Biological Research: Its potential cytotoxic properties make it a candidate for further investigation in cancer research.

Several compounds share structural similarities with 4-((m-Tolyl)azo)-m-toluidinium chloride, particularly within the class of azo compounds. Here are some notable examples:

Compound NameStructure TypeUnique Features
4-((p-Tolyl)azo)-p-toluidinium chlorideAzo compoundSimilar structure but with para-substituents
4-(m-Tolylazo)-o-toluidineAzo compoundDifferent positional isomer affecting dye properties
4-((p-Nitrophenyl)azo)-anilineAzo compoundContains a nitro group which may enhance biological activity
4-((2-Hydroxyphenyl)azo)-anilineAzo compoundHydroxyl group adds solubility and alters reactivity

These compounds highlight the diversity within the azo class while emphasizing the unique characteristics of 4-((m-Tolyl)azo)-m-toluidinium chloride due to its specific substitution pattern and potential applications in dye chemistry and biological research.

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

261.1032752 g/mol

Monoisotopic Mass

261.1032752 g/mol

Heavy Atom Count

18

Dates

Modify: 2024-08-10

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